LL320

Description

BenchChem offers high-quality LL320 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LL320 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H28N8O6 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

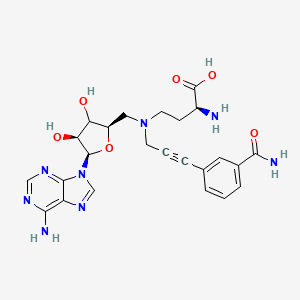

(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |

InChI |

InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18?,19-,23+/m0/s1 |

InChI Key |

BWPXKNJHQXYKGO-AYKAXCRJSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)C#CCN(CC[C@@H](C(=O)O)N)C[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C#CCN(CCC(C(=O)O)N)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

LL320: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LL320 is a potent and selective, bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), an enzyme implicated in a variety of metabolic diseases and cancers. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to LL320, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

LL320 is a synthetic molecule designed to interact with both the substrate and cofactor binding sites of NNMT.[1] Its chemical formula is C24H28N8O6, and it has a molecular weight of 524.53 g/mol .[2][3] The compound is identified by the CAS Number 2672496-32-9.[2][4]

The structure of LL320 incorporates a novel propargyl linker, a key feature contributing to its high binding affinity.[1][5][6]

Mechanism of Action

LL320 functions as a tight-binding inhibitor of NNMT.[1][5] NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as the methyl donor.[5] The products of this reaction are S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[7]

By inhibiting NNMT, LL320 effectively blocks this methylation process. The co-crystal structure of LL320 in complex with NNMT has confirmed that it physically occupies both the nicotinamide and SAM binding pockets of the enzyme.[1][5][6] This dual-site interaction is a hallmark of bisubstrate inhibitors and contributes to the high potency and selectivity of LL320.[7]

The inhibition of NNMT by LL320 can have significant downstream effects on cellular metabolism and signaling. It can influence the levels of NAD+, a critical coenzyme in numerous metabolic pathways, and modulate the cellular methylation potential by affecting the SAM/SAH ratio.[5][8]

Quantitative Data

The inhibitory activity of LL320 has been characterized through various biochemical assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Reference |

| Ki,app | 6.8 nM | [4][9] |

| Ki | 1.6 ± 0.3 nM | [1][5][6] |

| Molecular Formula | C24H28N8O6 | [2][3] |

| Molecular Weight | 524.53 g/mol | [2][3] |

| CAS Number | 2672496-32-9 | [2][4] |

Signaling Pathway

The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of LL320.

Caption: The NNMT metabolic pathway and the inhibitory effect of LL320.

Experimental Protocols

Determination of NNMT Inhibition (Ki)

The inhibitory constant (Ki) of LL320 against NNMT was determined using a radiometric assay. A detailed protocol, as adapted from the literature, is provided below.[1]

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Nicotinamide

-

LL320 (various concentrations)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, nicotinamide, and varying concentrations of the inhibitor, LL320.

-

The NNMT enzyme is added to the mixture and pre-incubated.

-

The reaction is initiated by the addition of [3H]-SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, typically by the addition of a quenching agent.

-

The methylated product is separated from the unreacted [3H]-SAM.

-

The amount of radioactivity in the product is quantified using a scintillation counter.

-

The Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Co-crystallization of NNMT with LL320

To elucidate the binding mode of LL320, a co-crystal structure with NNMT was obtained. The general workflow for such an experiment is outlined below.[1]

Workflow:

-

Protein Expression and Purification: Recombinant human NNMT is expressed (e.g., in E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Complex Formation: The purified NNMT is incubated with a molar excess of LL320 to ensure the formation of the NNMT-LL320 complex.

-

Crystallization: The NNMT-LL320 complex is subjected to crystallization screening using various crystallization conditions (e.g., vapor diffusion method with different precipitants, pH, and temperatures).

-

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the three-dimensional structure of the NNMT-LL320 complex is solved and refined using crystallographic software.

Caption: General workflow for co-crystallography of NNMT with LL320.

Conclusion

LL320 represents a significant advancement in the development of selective NNMT inhibitors. Its high potency and well-characterized mechanism of action make it a valuable tool for studying the biological roles of NNMT and a promising lead compound for the development of novel therapeutics for a range of human diseases. The detailed information provided in this guide is intended to support further research and development efforts in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. LL320 2672496-32-9 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. targetmol.cn [targetmol.cn]

The Discovery and Preclinical Profile of SLV320 (Derenofylline): A Selective Adenosine A1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of SLV320, also known as Derenofylline. SLV320 is a potent and selective antagonist of the adenosine (B11128) A1 receptor, a G protein-coupled receptor implicated in a variety of physiological processes. This document details the chemical synthesis of its core pyrrolo[2,3-d]pyrimidine structure, its mechanism of action, and key preclinical findings. Quantitative data from various in vitro and in vivo studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for seminal assays and a visual representation of the relevant signaling pathway are provided to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

SLV320 (Derenofylline) emerged from drug discovery programs as a promising small molecule with high affinity and selectivity for the adenosine A1 receptor.[1] Initially investigated by Solvay Pharmaceuticals, its development was primarily focused on its potential therapeutic applications in cardiovascular and renal disorders, such as heart failure.[2][3] The rationale for its development was based on the understanding that antagonism of the adenosine A1 receptor could offer therapeutic benefits in conditions characterized by excessive adenosine signaling.

Discovery and Origin

Corporate Origin

Derenofylline (SLV320) was developed by Solvay Pharmaceuticals.[2] The compound was the subject of clinical investigation for conditions including congestive heart failure and acute decompensated heart failure with renal dysfunction.[1]

Chemical Synthesis

Derenofylline is a derivative of pyrrolo[2,3-d]pyrimidine. The synthesis of this core structure can be achieved through various methods. A general, efficient protocol for the synthesis of substituted pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction. While the exact, proprietary synthesis of SLV320 by Solvay is not publicly detailed, the following represents a plausible and documented approach to its core scaffold.

Experimental Protocol: One-pot, Three-component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes a general method for synthesizing the pyrrolo[2,3-d]pyrimidine core structure.

-

Materials:

-

Arylglyoxals

-

Barbituric acid derivatives

-

Tetra-n-butylammonium bromide (TBAB)

-

-

Procedure:

-

To a solution of arylglyoxal (1.0 mmol) and 6-amino-1,3-dimethyluracil (1.0 mmol) in ethanol (10 mL), add the barbituric acid derivative (1.0 mmol) and TBAB (0.05 mmol).

-

Stir the reaction mixture at 50°C for the time specified by reaction monitoring (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Mechanism of Action

SLV320 is a potent and selective antagonist of the adenosine A1 receptor (A1R).[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. The A1R, in particular, is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking the A1R, SLV320 prevents the downstream effects of adenosine, which can be beneficial in pathological conditions where adenosine signaling is dysregulated.

Quantitative Data

The following tables summarize the key quantitative data for SLV320 (Derenofylline).

Table 1: Receptor Binding Affinity of Derenofylline

| Receptor Subtype | Ki (nM) |

| Human Adenosine A1 | 1 |

| Human Adenosine A2A | 398 |

| Human Adenosine A3 | 200 |

Data sourced from MedchemExpress and Selleckchem.[2][5]

Table 2: In Vivo Efficacy of Derenofylline in a Rat Model of 5/6 Nephrectomy

| Treatment Group | Change in Urinary Albuminuria | Effect on Blood Pressure |

| Derenofylline (10 mg/kg/day, p.o.) | Attenuated by approximately 50% | No significant effect |

Data sourced from MedchemExpress.[2]

Key Preclinical Findings and Experimental Protocols

Suppression of Cardiac Fibrosis

Preclinical studies have demonstrated that SLV320 can suppress cardiac fibrosis.[2] This is a significant finding as cardiac fibrosis is a key pathological feature of heart failure. The anti-fibrotic effect of SLV320 is likely mediated through its antagonism of the adenosine A1 receptor on cardiac fibroblasts, thereby inhibiting their transformation into myofibroblasts.

Experimental Protocol: TGF-β1-Induced Myofibroblast Transformation Assay

This protocol outlines a general procedure to assess the anti-fibrotic potential of a compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a process often induced by Transforming Growth Factor-beta 1 (TGF-β1).

-

Cell Culture:

-

Human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

-

Procedure:

-

Seed cardiac fibroblasts in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of Derenofylline for 1 hour.

-

Induce myofibroblast differentiation by adding TGF-β1 (e.g., 10 ng/mL) to the culture medium.

-

Incubate the cells for 48-72 hours.

-

Assess myofibroblast transformation by quantifying the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, using techniques such as Western blotting or immunofluorescence.

-

Attenuation of Albuminuria

In a rat model of 5/6 nephrectomy, a model that mimics chronic kidney disease, oral administration of SLV320 was shown to significantly reduce urinary albuminuria.[2] This finding suggests a potential renal protective effect of the compound.

Experimental Protocol: Measurement of Urinary Albumin in Rats

This protocol provides a general method for the quantification of albumin in rat urine, a key indicator of kidney damage.

-

Sample Collection:

-

House rats in metabolic cages to allow for the collection of 24-hour urine samples.

-

Centrifuge the collected urine to remove any particulate matter and store the supernatant at -80°C until analysis.

-

-

Procedure (ELISA-based):

-

Use a commercially available rat albumin ELISA kit.

-

Prepare a standard curve using the provided rat albumin standard.

-

Dilute the urine samples according to the kit's instructions.

-

Add the standards and diluted samples to the wells of the ELISA plate pre-coated with an anti-rat albumin antibody.

-

Incubate the plate as per the manufacturer's protocol.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate and wash the plate again.

-

Add the enzyme substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the albumin concentration in the samples by interpolating from the standard curve.

-

Signaling Pathways and Visualizations

The therapeutic effects of SLV320 in the context of cardiac fibrosis are mediated by its antagonism of the adenosine A1 receptor signaling pathway. In pathological conditions, increased adenosine levels can activate A1 receptors on cardiac fibroblasts, promoting their differentiation into myofibroblasts and subsequent deposition of extracellular matrix proteins, leading to fibrosis. By blocking this interaction, SLV320 can mitigate these pro-fibrotic effects.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. solvay.com [solvay.com]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Part 1: The p320 Fragment of Mixed-Lineage Leukemia (MLL) Protein

An in-depth analysis of the term "LL320" in biological literature reveals that it is not a standard identifier for a specific biological molecule. However, the query likely refers to one of two distinct entities, given their nomenclature and relevance in current research: the p320 fragment of the Mixed-Lineage Leukemia (MLL) protein or a small molecule designated Y-320 .

This technical guide provides a comprehensive overview of both, allowing researchers, scientists, and drug development professionals to explore their respective biological functions and pathways.

The Mixed-Lineage Leukemia (MLL) protein, also known as KMT2A, is a crucial histone methyltransferase that plays a vital role in regulating gene expression, particularly during embryonic development and hematopoiesis. The full-length MLL protein undergoes proteolytic cleavage to become functionally active.

Biological Function of the MLL p320 Fragment (N320)

The full-length MLL protein (~500 kDa) is processed by the endopeptidase Taspase1 into two fragments: a 320-kDa N-terminal fragment (p320 or N320) and a 180-kDa C-terminal fragment (p180 or C180).[1][2][3] These two fragments form a stable, non-covalent heterodimer that is the functionally active form of the protein.[1][4][5]

The N320 fragment contains domains that are critical for targeting the MLL complex to specific genomic loci. It has been shown to possess transcriptional repression activity on its own.[6] However, its primary role is within the heterodimer, where it confers stability and ensures the correct subnuclear localization of the complex.[1][7] The interaction between the N320 and C180 fragments is essential for the MLL complex to maintain the expression of target genes, most notably the Hox genes, which are critical for developmental patterning.[1][2]

Disruption of this complex is a key event in certain forms of acute leukemia. Chromosomal translocations often result in MLL fusion proteins that retain the N-terminal portion of MLL (including parts of what would be N320) but lack the C-terminal p180 fragment.[1][7] These fusion proteins lose the ability to complex with C180, leading to altered stability and aberrant gene expression, which contributes to leukemogenesis.[1][7]

MLL Protein Processing and Complex Formation Pathway

The MLL protein contains two conserved cleavage sites (CS1 and CS2) where Taspase1 mediates proteolysis.[1][5] Following cleavage, the N320 and C180 fragments immediately associate. This interaction is mediated by the FYRN (FY-rich N-terminal) domain on N320 and the FYRC (FY-rich C-terminal) and SET domains on C180.[1][7] This interaction is critical; disrupting it leads to the rapid degradation of the N320 fragment.[1][4]

Data Presentation: MLL Protein Fragments

| Property | Full-Length MLL | N-terminal Fragment (p320/N320) | C-terminal Fragment (p180/C180) |

| Apparent Molecular Weight | ~500 kDa | ~320 kDa | ~180 kDa |

| Key Domains | AT-hooks, PHD fingers, FYRN, FYRC, SET | AT-hooks, PHD fingers, FYRN | FYRC, SET (catalytic) |

| Primary Function | Inactive precursor | Transcriptional repression, complex stability, subnuclear localization | Histone methyltransferase activity, transcriptional activation |

| Cleavage Enzyme | Taspase1 | - | - |

Experimental Protocols

This protocol is used to verify the proteolytic cleavage of the MLL protein into its N320 and C180 fragments in cell lysates.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 6% SDS-polyacrylamide gel to resolve these large proteins. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the N-terminus of MLL (to detect p320) or the C-terminus of MLL (to detect p180).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]

This protocol is designed to demonstrate the physical interaction between the MLL N320 and C180 fragments within the cell.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the N-terminal (e.g., anti-Flag if using a tagged protein) or C-terminal fragment overnight at 4°C.

-

Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the putative interacting partner (e.g., if you pulled down with an anti-N-terminus antibody, blot with an anti-C-terminus antibody).[1]

Part 2: Small Molecule Y-320

Y-320 is a phenylpyrazoleanilide compound initially identified as an immunomodulatory agent.[8][9] Subsequent research has revealed its potent ability to enhance the readthrough of premature termination codons (PTCs), suggesting its therapeutic potential for genetic diseases caused by nonsense mutations.[10][11]

Biological Function of Y-320

The primary and most studied function of Y-320 is its role as a PTC readthrough-enhancing agent .[10] It significantly boosts the efficacy of aminoglycoside antibiotics like G418, which are known to induce ribosomes to read through nonsense mutations, thereby restoring the synthesis of full-length, functional proteins.[10] Unexpectedly, unlike aminoglycosides which inhibit protein synthesis, Y-320 increases overall cellular protein levels and stimulates ribosome biogenesis.[10][11]

Other reported functions of Y-320 include:

-

Immunomodulation: It inhibits the production of the pro-inflammatory cytokine IL-17 by CD4+ T cells.[8][9]

-

Cancer Therapy: It can sensitize multidrug-resistant (MDR) cancer cells to chemotherapy by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.[8][12]

Signaling Pathway for Y-320-Mediated PTC Readthrough

The mechanism by which Y-320 stimulates protein synthesis and enhances PTC readthrough is independent of the canonical mTOR signaling pathway, a major regulator of protein synthesis.[10][13] The proposed pathway involves an autocrine/paracrine signaling loop:

-

Chemokine Upregulation: Y-320 treatment leads to a significant increase in the expression and secretion of several CXC chemokines (e.g., CXCL8, CXCL10).[10][11]

-

Receptor Activation: These secreted chemokines bind to the CXCR2 receptor on the cell surface.

-

Intracellular Signaling: Activation of CXCR2 initiates an intracellular signaling cascade that ultimately leads to increased ribosome biogenesis and protein synthesis.

-

Enhanced Readthrough: The resulting increase in translational machinery capacity helps overcome the protein synthesis inhibition caused by aminoglycosides, leading to more efficient PTC readthrough.[10]

References

- 1. Proteolytic Cleavage of MLL Generates a Complex of N- and C-Terminal Fragments That Confers Protein Stability and Subnuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis of MLL family proteins is essential for Taspase1-orchestrated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. Leukemia proto-oncoprotein MLL is proteolytically processed into 2 fragments with opposite transcriptional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteolytic cleavage of MLL generates a complex of N- and C-terminal fragments that confers protein stability and subnuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. selleckchem.com [selleckchem.com]

- 10. Small molecule Y-320 stimulates ribosome biogenesis, protein synthesis, and aminoglycoside-induced premature termination codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule Y-320 stimulates ribosome biogenesis, protein synthesis, and aminoglycoside-induced premature termination codon readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Sites and Signaling Mechanisms of the Human Cathelicidin LL-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its direct microbicidal activities, LL-37 functions as a multifaceted signaling molecule, interacting with a variety of host cell receptors to modulate inflammation, wound healing, and immune responses. This technical guide provides a comprehensive overview of the binding sites of LL-37, the intricate signaling pathways it triggers, and detailed experimental protocols for its study.

Quantitative Analysis of LL-37 Binding Interactions

The affinity of LL-37 for its various binding partners is critical to its biological function. The following table summarizes key quantitative data from studies characterizing these interactions.

| Binding Partner | Cell Type/System | Technique | Binding Affinity (Kd) / IC50 | Reference |

| High-affinity receptor | A549 lung epithelial cells | Radioligand Binding Assay | 0.76 ± 0.21 μM | [1] |

| Low-affinity receptor (FPRL1) | A549 lung epithelial cells | Radioligand Binding Assay | 2.46 ± 0.29 μM | [1] |

| High-affinity receptor | Human mast cells | Radioligand Binding Assay | 2.3 μM | |

| Low-affinity receptor | Human mast cells | Radioligand Binding Assay | 112 μM | |

| Collagen | In vitro | ELISA | 80 nM | [2] |

| Lipopolysaccharide (LPS) from E. coli O111:B4 | In vitro | Chromogenic Limulus Assay | High affinity with positive cooperativity (Hill coefficient = 2.02) | [3] |

| Islet amyloid polypeptide (IAPP) | In vitro | Not specified | Nanomolar affinity | [4] |

Signaling Pathways of LL-37

LL-37 exerts its diverse biological effects by activating several distinct signaling cascades. The following sections detail the key pathways and their molecular components.

Formyl Peptide Receptor-Like 1 (FPRL1) Signaling

LL-37 is a known chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, primarily through the activation of the G protein-coupled receptor, Formyl Peptide Receptor-Like 1 (FPRL1).[5] This interaction initiates a signaling cascade leading to chemotaxis, increased intracellular calcium, and the activation of downstream pathways like PI3K and PLC.[6]

P2X7 Receptor Activation

LL-37 can activate the P2X7 receptor, an ATP-gated ion channel, leading to a range of cellular responses including IL-1β processing and release, as well as cell proliferation.[7][8] This activation can trigger Ca²⁺ influx and the formation of a non-selective pore.[9]

Epidermal Growth Factor Receptor (EGFR) Transactivation

LL-37 can indirectly activate the Epidermal Growth Factor Receptor (EGFR) in a process known as transactivation. This involves the activation of metalloproteinases, which cleave membrane-anchored EGFR ligands like HB-EGF. The released ligand then binds to and activates the EGFR, leading to downstream signaling through the MAPK/ERK pathway and promoting cell migration and proliferation.[10][11][12]

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

LL-37 can inhibit the inflammatory response triggered by bacterial lipopolysaccharide (LPS) through the Toll-Like Receptor 4 (TLR4). Due to its positive charge, LL-37 directly binds to the negatively charged LPS, preventing it from interacting with the TLR4 receptor complex (TLR4, MD-2, and CD14).[1][2][13] This sequestration of LPS dampens the downstream pro-inflammatory signaling cascade.[1][13]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of LL-37's binding and signaling properties.

Enzyme-Linked Immunosorbent Assay (ELISA) for LL-37 Detection

This protocol outlines a sandwich ELISA for the quantitative measurement of human LL-37 in biological samples.[11][12][14]

Materials:

-

Microplate pre-coated with an antibody specific to Human LL-37

-

Human LL-37 standards

-

Biotinylated detection antibody specific for Human LL-37

-

Avidin-Horseradish Peroxidase (HRP) conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Preparation: Prepare standards and samples in a suitable dilution buffer.

-

Binding: Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the solution from each well and wash three times with 300 µL of Wash Buffer per well.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

Substrate Reaction: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LL-37 in the samples.

Co-Immunoprecipitation (Co-IP) to Identify LL-37 Interacting Proteins

This protocol describes a method to isolate LL-37 and its binding partners from cell lysates.[15][16][17][18][19][20]

Materials:

-

Cell lysate containing the protein complex

-

Antibody specific for LL-37

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G magnetic or agarose (B213101) beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-LL-37 antibody to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the antibody-lysate mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer. For analysis by Western blot, boil the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify proteins that have co-immunoprecipitated with LL-37.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of LL-37 Binding

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[21][22][23][24]

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Ligand (e.g., a receptor for LL-37)

-

Analyte (LL-37)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)

-

Regeneration solution

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the ligand solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of LL-37 (analyte) over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of the analyte with the ligand.

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the LL-37 from the ligand.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The human cathelicidin LL-37 is a pleiotropic molecule with a complex and expanding role in host defense and immunity. Its ability to interact with a diverse array of binding partners and trigger multiple signaling pathways underscores its importance as a key regulator of physiological and pathological processes. A thorough understanding of its binding sites and signaling mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting inflammation, infection, and wound healing.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]

- 3. Human LL-37(Antibacterial Protein LL-37) ELISA Kit - Elabscience® [elabscience.com]

- 4. Human LL-37(Antibacterial Protein LL-37) ELISA Kit [elkbiotech.com]

- 5. Ll-37, the Neutrophil Granule–And Epithelial Cell–Derived Cathelicidin, Utilizes Formyl Peptide Receptor–Like 1 (Fprl1) as a Receptor to Chemoattract Human Peripheral Blood Neutrophils, Monocytes, and T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The human cathelicidin LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antimicrobial peptide LL-37 activates innate immunity at the airway epithelial surface by transactivation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of keratinocyte migration via transactivation of the epidermal growth factor receptor by the antimicrobial peptide LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LL-37 via EGFR Transactivation to Promote High Glucose–Attenuated Epithelial Wound Healing in Organ-Cultured Corneas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. ptglab.com [ptglab.com]

- 21. path.ox.ac.uk [path.ox.ac.uk]

- 22. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 24. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

An In-depth Technical Guide to the Synthesis and Purification of LL320

Introduction

The designation "LL320" is currently associated with multiple, distinct entities across different scientific and industrial fields. Initial research indicates that "LL320" does not refer to a single, well-defined chemical compound for which standardized synthesis and purification protocols exist in publicly available literature. Instead, the term appears in various contexts, including as a grade of steel (L320), a model of vehicle (Range Rover L320), and a component of an epoxy adhesive resin (LORD® 320/323)[1][2][3]. Furthermore, while research exists on compounds with similar nomenclature, such as the antimicrobial peptide LL-37 and the inorganic compound Li7La3Zr2O12 (LLZO), these are not synonymous with LL320[4][5].

A notable, though indirect, reference that may be of interest to researchers in the life sciences is a novel neuroprotective low molecular weight dextran (B179266) sulphate, referred to as ILB®. While not explicitly named LL320, its therapeutic potential in neurodegenerative diseases aligns with the interests of drug development professionals[6].

Given the ambiguous nature of "LL320," this guide will address the topic by first exploring the known entities associated with this term. Subsequently, it will present generalized, yet detailed, experimental protocols for the synthesis and purification of compounds that are representative of the types of molecules that researchers in drug development may encounter. These protocols are intended to serve as a foundational methodology that can be adapted once the specific chemical nature of a target compound, such as a novel dextran sulphate or a therapeutic peptide, is unequivocally identified.

Section 1: Synthesis Methodologies

The synthesis of a therapeutic compound is a critical process that dictates its purity, yield, and ultimately, its efficacy and safety. The chosen synthetic route depends entirely on the chemical nature of the target molecule. For instance, the synthesis of a complex carbohydrate like a dextran sulphate would differ significantly from that of a peptide or a small molecule.

1.1. General Solid-Phase Synthesis of a Peptide (Illustrative Example)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing peptides and small proteins. The following is a generalized protocol.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove residual piperidine and deprotection byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

Section 2: Purification Methodologies

Purification is a critical step to isolate the target compound from impurities, byproducts, and unreacted starting materials. The choice of purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities.

2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of a broad range of molecules, including peptides and small molecules.

Experimental Protocol: Preparative RP-HPLC Purification

-

Sample Preparation: Dissolve the crude synthetic product in a suitable solvent, typically a mixture of the mobile phases to be used for chromatography. Filter the sample to remove any particulate matter.

-

Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA (Solvent A) and 5% Acetonitrile with 0.1% TFA (Solvent B)).

-

Sample Injection and Elution: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 30 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance profile at a specific wavelength (e.g., 214 nm for peptides).

-

Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final product as a powder.

Table 1: Representative HPLC Purification Parameters

| Parameter | Value |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20 mL/min |

| Gradient | 5-65% B over 30 minutes |

| Detection | UV at 214 nm and 280 nm |

| Purity Achieved | >98% |

Section 3: Characterization

Following purification, the identity and purity of the compound must be confirmed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Analytical HPLC: To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecules.

-

Amino Acid Analysis: For peptides, to confirm the amino acid composition.

Visualizing Workflows and Pathways

To aid in the conceptualization of the synthesis and purification processes, as well as potential biological pathways, the following diagrams are provided.

Caption: Generalized workflow for solid-phase peptide synthesis.

Caption: Standard workflow for the purification of a synthetic compound via HPLC.

Caption: A hypothetical signaling pathway for a neuroprotective agent.[6]

While a definitive synthesis and purification guide for a compound specifically and uniquely identified as "LL320" cannot be provided at this time due to the ambiguity of the term in scientific literature, this guide offers robust, generalized protocols for the synthesis and purification of therapeutic molecules relevant to drug discovery and development. The provided experimental methodologies for solid-phase peptide synthesis and RP-HPLC purification, along with the illustrative workflows, serve as a valuable resource for researchers. It is recommended that researchers seeking to work with a compound referred to as "LL320" first unequivocally identify its chemical structure and source to enable the development of specific and optimized protocols.

References

- 1. scribd.com [scribd.com]

- 2. Range Rover Sport - Wikipedia [en.wikipedia.org]

- 3. ph.parker.com [ph.parker.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of nano-scale fast ion conducting cubic Li7La3Zr2O12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Properties of LL320

This technical guide provides a comprehensive overview of the core solubility and stability properties of LL320, a potent and selective bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). This document is intended for researchers, scientists, and drug development professionals working with LL320 and similar small molecule inhibitors.

Core Properties of LL320

LL320 is a rationally designed, tight-binding bisubstrate inhibitor of NNMT. It demonstrates high potency with a Ki value of 1.6 ± 0.3 nM. The co-crystal structure of LL320 in complex with NNMT confirms its interaction with both the substrate and cofactor binding sites. However, its utility in cell-based assays has been noted to be limited due to modest cellular uptake.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental and therapeutic contexts. While comprehensive quantitative solubility data for LL320 is not widely published, the available information indicates a clear solubility profile in common laboratory solvents.

Table 1: Solubility of LL320 in Various Solvents

| Solvent | Solubility | Observations and Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | LL320 is readily soluble in DMSO. This is the recommended solvent for preparing stock solutions. Quantitative solubility data (e.g., mg/mL) is not specified in the available literature. |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | LL320 exhibits low solubility in aqueous solutions. Dilution of DMSO stock solutions into aqueous buffers like PBS can lead to precipitation. |

| Aqueous Buffers with Co-solvents | Potentially Improved | The use of co-solvents may improve the aqueous solubility of LL320, though specific data is not available. Researchers should perform their own solubility assessments when using co-solvents. |

Stability Characteristics

The stability of LL320 under various conditions is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Stability and Storage Recommendations for LL320

| Condition | Recommendation/Observation | Incompatible Materials |

| Storage (in solvent) | -80°C for up to 6 months. | Strong acids/alkalis, strong oxidizing/reducing agents. |

| -20°C for up to 1 month (stored under nitrogen). | ||

| Shipping | Shipped at room temperature for short durations (< 2 weeks). | |

| pH Stability | Data not available. As a precautionary measure, exposure to strong acids or bases should be avoided. | |

| Temperature Stability (in solution) | Data on long-term stability at room temperature or elevated temperatures is not available. It is recommended to keep solutions on ice during use. | |

| Photostability | Data not available. It is advisable to protect solutions from light. | |

| Metabolic Stability | A structurally related NNMT inhibitor, II399, has been reported to be metabolically stable. The metabolic stability of LL320 has not been explicitly detailed. |

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the reproducible application of LL320 in research. Below are methodologies for key experiments involving this inhibitor.

NNMT Inhibition Assay (SAHH-Coupled Fluorescence Assay)

This assay is commonly used to determine the inhibitory activity (IC50) of compounds against NNMT by monitoring the production of S-adenosyl-L-homocysteine (SAH).

Experimental Workflow for NNMT Inhibition Assay

Caption: Workflow for the SAHH-coupled fluorescence assay to determine NNMT inhibition.

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100.

-

Prepare stock solutions of NNMT, SAHH, S-adenosylmethionine (SAM), ThioGlo4, LL320 (in DMSO), and nicotinamide.

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of NNMT, SAHH, SAM, and ThioGlo4 to each well.

-

Add serial dilutions of LL320 to the test wells. Include appropriate controls (no inhibitor, no enzyme).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Reaction Initiation and Detection:

-

Initiate the reaction by adding nicotinamide to all wells.

-

Immediately begin monitoring the fluorescence signal on a plate reader with excitation at 400 nm and emission at 465 nm.

-

-

Data Analysis:

-

Plot the rate of fluorescence increase against the concentration of LL320.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow for CETSA

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or a cell line with high NNMT expression) to approximately 80-90% confluency.

-

Treat the cells with the desired concentration of LL320 or a vehicle control (e.g., DMSO) for a specified time.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble NNMT in each sample by Western blotting using an anti-NNMT antibody.

-

Quantify the band intensities and plot the percentage of soluble NNMT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of LL320 indicates target engagement.

-

NNMT Signaling Pathway

LL320 exerts its effects by inhibiting NNMT, a key enzyme at the intersection of cellular metabolism and epigenetic regulation. The inhibition of NNMT has significant downstream consequences.

NNMT Signaling and Metabolic Pathway

Caption: Overview of the NNMT-mediated metabolic pathway and the downstream effects of its inhibition by LL320.

Pathway Description: NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, LL320 leads to:

-

Alterations in the SAM/SAH Ratio: Inhibition of NNMT reduces the consumption of SAM and the production of SAH, thereby altering the cellular methylation potential. This can lead to changes in epigenetic modifications, such as histone methylation.

-

Increased NAD+ Availability: By preventing the methylation of NAM, LL320 allows more NAM to be available for the NAD+ salvage pathway, potentially increasing cellular NAD+ levels.

-

Modulation of Downstream Signaling: Changes in cellular methylation status and NAD+ levels can impact various signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are crucial for cell growth, proliferation, and survival.

This technical guide provides a summary of the currently available information on the solubility and stability of LL320. Researchers are encouraged to perform their own specific assessments of these properties within their experimental systems.

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of the Neuroprotective Agent ILB®

Disclaimer: Initial searches for a specific therapeutic agent designated "LL320" did not yield definitive results in public scientific literature. The information presented in this guide is based on the available research for a novel neuroprotective low molecular weight dextran (B179266) sulphate, referred to as ILB® , which is the most relevant and detailed subject from the search results. It is assumed that "LL320" may be an internal identifier or a related term for ILB®.

This technical guide provides a comprehensive overview of the preclinical and clinical research conducted on ILB®, a promising platform therapy for neurodegenerative diseases. The document is intended for researchers, scientists, and professionals in the field of drug development.

Overview and Mechanism of Action

ILB® is a novel low molecular weight dextran sulphate developed as a potential disease-modifying drug for acute and chronic neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and severe traumatic brain injury (sTBI). The core hypothesis behind its mechanism of action is the activation of heparin-binding growth factors (HBGF).[1]

In vitro and in vivo studies have demonstrated that ILB® functions by releasing, redistributing, and modulating the bioactivity of endogenous HBGFs. These growth factors then target compromised nervous tissues, initiating a cascade of beneficial transcriptional, metabolic, and immunological effects. This unique mechanism mobilizes the body's natural tissue repair processes to restore cellular homeostasis and function.[1] The therapeutic outcomes include controlling glutamate (B1630785) toxicity, normalizing tissue bioenergetics, and resolving inflammation.[1]

Summary of Quantitative and Qualitative Data

The following tables summarize the key findings from in vitro and in vivo studies on ILB®.

Table 1: Summary of In Vitro Findings

| Assay/Parameter | Finding | Implication | Reference |

| Coagulation Assay | Lengthened Activated Partial Thromboplastin Time (APTT) | Confirms binding to heparin-binding proteins involved in the coagulation cascade. | [1] |

| Binding Assay | Acts as a competitive inhibitor for Hepatocyte Growth Factor (HGF) and Glypican-3 binding. | Demonstrates direct interaction with the HGF signaling system, likely displacing HGF from its cell surface co-receptor. | [1] |

| Functional/Gene Expression Assays | Enhances the effects of heparin-binding growth factors. | Shows a modulatory role on growth factor activity, leading to significant changes in gene expression related to tissue repair. | [1] |

Table 2: Summary of In Vivo and Clinical Findings

| Model/Study Type | Finding | Implication | Reference |

| Animal & Human Studies | Induces a pulse release of heparin-binding growth factors into the circulation. | Confirms the primary mechanism of mobilizing endogenous growth factors. | [1] |

| Animal & Human Studies | Elevates circulating levels of Hepatocyte Growth Factor (HGF). | Provides specific evidence of the mobilization of a key neuroprotective growth factor. | [1] |

| sTBI Animal Model | Modulates growth factor signaling pathways. | Shows downstream effects on cellular signaling in a disease-relevant context. | [1] |

| sTBI Animal Model | Gene expression analysis revealed beneficial effects on molecular and cellular functions affected by neurodegeneration. | The transcriptional signature is consistent with the activation of neuroprotective growth factors, affecting cell survival, inflammation, glutamate signaling, metabolism, and synaptogenesis. | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the studies of ILB®.

3.1 In Vitro Methodologies

-

Binding Studies: To determine the interaction with heparin-binding proteins, competitive binding assays were utilized. A key example is the HGF-Glypican-3 binding assay, which measures the ability of ILB® to inhibit the interaction between the growth factor (HGF) and its co-receptor (Glypican-3).[1]

-

Functional Assays: The effect on the coagulation system was assessed by measuring the Activated Partial Thromboplastin Time (APTT), a standard clinical assay for the intrinsic and common coagulation pathways.[1]

-

Gene Expression Analysis: To understand the downstream cellular effects, in vitro gene expression analyses were performed. While specific cell types are not detailed in the summary, these experiments typically involve treating relevant cell cultures (e.g., neuronal cells) with ILB® and quantifying changes in the transcription of target genes related to cell survival, inflammation, and metabolism using techniques like qPCR or RNA-sequencing.[1]

3.2 In Vivo Methodologies

-

Animal Models: A model of severe traumatic brain injury (sTBI) was used to evaluate the therapeutic effects of ILB® in a complex, disease-relevant biological system.[1]

-

Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, circulating levels of heparin-binding growth factors, such as HGF, were measured in both animal models and humans following administration of ILB®.[1] This is typically performed using ELISA or other immunoassay techniques on blood plasma or serum samples.

-

Gene Expression and Functional Analysis: Following the treatment period in the sTBI model, tissues from the site of injury were likely collected for gene expression analysis to identify the transcriptional changes induced by ILB®.[1] Functional analysis would involve behavioral or physiological assessments to determine the extent of functional recovery.[1]

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action for ILB® and a general experimental workflow.

Caption: Proposed mechanism of action for ILB®.

Caption: General experimental workflow for ILB® evaluation.

References

No Publicly Available Safety and Toxicity Data for LL320

A comprehensive search for the safety and toxicity profile of a substance designated "LL320" has yielded no specific results. Publicly accessible scientific literature, preclinical data, and clinical trial information do not contain any references to a compound or drug with this identifier.

The initial search for "LL320 safety profile" and "LL320 toxicity studies" did not return any relevant documents. Further attempts to locate information using broader queries such as "LL320 preclinical data" and "LL320 clinical trial safety" were also unsuccessful. This suggests that "LL320" may be an internal, confidential designation for a compound that is not yet in the public domain, or it may be an incorrect identifier.

Without any available data on LL320, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The creation of such a document requires specific findings from non-clinical and clinical studies that are currently unavailable in the public record.

Researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a specific compound are advised to consult internal documentation, proprietary databases, or contact the sponsoring organization directly if the identifier is known to be associated with a particular research program.

Methodological & Application

Application Notes & Protocols for COLO-320 Cell Culture

These comprehensive application notes and protocols are intended for researchers, scientists, and professionals in drug development utilizing the COLO-320 human colorectal adenocarcinoma cell line. This document provides detailed methodologies for the successful culture, maintenance, and cryopreservation of these cells, along with key data presented in a clear, tabular format.

Cell Line Characteristics

The COLO-320 cell line, derived from a human colon adenocarcinoma, is a valuable model in cancer research. A subline, COLO-320HSR, is noted for its amplification of the c-myc oncogene, a key regulator of the cell cycle, apoptosis, and cellular transformation.[1] This characteristic makes it particularly useful for studying oncogene-driven tumorigenesis. COLO-320 cells exhibit an epithelial morphology and are known for their rapid growth.[1] They also express markers typical of colorectal cancer, such as carcinoembryonic antigen (CEA) and various cytokeratins.[1]

Experimental Protocols

Receiving and Thawing Cryopreserved Cells

Proper handling of cryopreserved cells upon receipt is critical for ensuring high viability.

-

Storage: Upon arrival, immediately transfer the cryovial from the dry ice shipping container to the vapor phase of a liquid nitrogen freezer (below -150°C) unless proceeding directly with thawing.[1] Do not store vials at -80°C, as this will result in a loss of cell viability.[2]

-

Preparation: Before thawing, prepare a T25 cell culture flask containing 4 mL of pre-warmed complete growth medium.

-

Thawing: Quickly thaw the vial by immersing it in a 37°C water bath, gently agitating until only a small ice crystal remains (approximately 40-60 seconds).[1] To avoid contamination, do not fully submerge the vial.[2]

-

Cell Transfer: Under sterile conditions in a laminar flow hood, disinfect the outside of the vial with 70% ethanol. Carefully open the vial and transfer the entire contents to a 15 mL conical tube containing 8 mL of pre-warmed complete growth medium.[1]

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.[1]

-

Resuspension and Seeding: Gently discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[1] For adherent cells, it is recommended to split the suspension between two T25 flasks to promote optimal growth.[1]

-

Incubation: Place the flask(s) in a humidified incubator at 37°C with 5% CO2.[1]

-

Medium Change: After 24 hours, replace the medium to remove any remaining cryoprotectant and dead cells.

Subculturing Adherent COLO-320 Cells

COLO-320 cells should be subcultured when they reach approximately 80% confluence to maintain logarithmic growth.

-

Medium Removal: Carefully aspirate the culture medium from the flask.

-

Washing: Wash the cell monolayer twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual serum that may inhibit enzymatic activity.[2]

-

Dissociation: Add 1-2 mL of a 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Immediately decant the excess solution.[2]

-

Incubation: Incubate the flask at 37°C for 2-10 minutes, or until the cells begin to detach.[2] Gently tap the side of the flask to aid in detachment.

-

Neutralization: Add an equal volume of complete growth medium to the flask to neutralize the trypsin.

-

Cell Collection: Transfer the cell suspension to a sterile conical tube.

-

Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.[2]

-

Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Perform a cell count to determine the appropriate seeding density for new flasks.

Cryopreservation of COLO-320 Cells

For long-term storage, cells should be frozen at a high concentration and in a cryoprotective medium.

-

Cell Preparation: Follow steps 1-7 of the subculturing protocol.

-

Cell Counting: Resuspend the cell pellet in a small volume of complete growth medium and perform a viable cell count.

-

Centrifugation: Centrifuge the required number of cells at 300 x g for 3 minutes.[3]

-

Resuspension in Freezing Medium: Resuspend the cell pellet in a cryopreservation solution to a final concentration of 3-5 x 10^6 viable cells/mL.[2] A commonly used freezing medium consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (B87167) (DMSO).[2]

-

Aliquoting: Transfer 1 mL aliquots of the cell suspension into sterile cryovials.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This allows for a gradual temperature decrease of approximately 1°C per minute.

-

Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Thawing | ||

| Water Bath Temperature | 37°C | [1][2] |

| Thawing Time | 40-60 seconds | [1] |

| Centrifugation Speed | 300 x g | [1] |

| Centrifugation Time | 3 minutes | [1] |

| Subculturing | ||

| Confluence for Passaging | 80% | [2] |

| Trypsin-EDTA Concentration | 0.25% | [2] |

| Incubation with Trypsin | 2-10 minutes | [2] |

| Centrifugation Speed | 150 x g | [2] |

| Centrifugation Time | 5 minutes | [2] |

| Cryopreservation | ||

| Cell Concentration | 3-5 x 10^6 cells/mL | [2] |

| Freezing Medium (General) | 90% Serum, 10% DMSO | [2] |

| Centrifugation Speed | 300 x g | [3] |

| Centrifugation Time | 3 minutes | [3] |

Signaling Pathways and Experimental Workflows

COLO-320 cells are frequently used to investigate signaling pathways implicated in colorectal cancer, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1] The following diagram illustrates a general experimental workflow for studying these pathways in COLO-320 cells.

Caption: A generalized workflow for studying signaling pathways in COLO-320 cells.

References

Application Notes and Protocols for ILB® (Low Molecular Weight Dextran Sulphate) in Animal Models

Disclaimer: The following information is based on preclinical studies of the investigational drug ILB®, a low molecular weight dextran (B179266) sulphate. There is no publicly available information for a compound named "LL320." These notes are provided for research purposes and are compiled based on the assumption that "LL320" was a typographical error for "ILB®".

Introduction

ILB® is a novel, neuroprotective low molecular weight dextran sulphate with anti-inflammatory and anti-fibrotic properties.[1] Preclinical studies have demonstrated its potential therapeutic utility in neurodegenerative diseases and conditions involving fibrosis.[1][2] ILB®'s mechanism of action is primarily attributed to its ability to modulate the bioactivity of heparin-binding growth factors (HBGFs).[2] This interaction triggers a cascade of events that restore cellular homeostasis by controlling glutamate (B1630785) toxicity, normalizing tissue bioenergetics, and resolving inflammation.[2] These application notes provide a comprehensive overview of the use of ILB® in various animal models, detailing its mechanism of action, pharmacokinetic considerations, and established experimental protocols.

Mechanism of Action

ILB® acts as a competitive inhibitor for the binding of heparin-binding growth factors (HBGFs), such as Hepatocyte Growth Factor (HGF), to their receptors.[2] This action leads to a pulse release of HBGFs into the circulation, modulating their signaling pathways.[2] The released HBGFs can then target compromised tissues to initiate a cascade of transcriptional, metabolic, and immunological effects.[2] These downstream effects include the regulation of glutamate signaling, restoration of mitochondrial function, and reduction of inflammation and oxidative stress.[2][3]

Signaling Pathway

Caption: ILB® Signaling Pathway.

Pharmacokinetics

Pharmacokinetic data for ILB® in animal models is still emerging. However, studies have shown that subcutaneous and intravenous administration leads to a rapid systemic response. In one study, intravenous administration of 10 mg/kg ILB® resulted in peak plasma levels of HGF at 10 minutes post-injection, while subcutaneous injection led to a peak at 30 minutes.[2]

Application in Animal Models

ILB® has been investigated in rat models of severe traumatic brain injury (sTBI) and glaucoma, demonstrating significant therapeutic effects.

Severe Traumatic Brain Injury (sTBI) Model

In a rat model of sTBI induced by the closed-head weight-drop method, a single subcutaneous injection of ILB® administered 30 minutes post-injury demonstrated significant neuroprotective effects.[3][4]

| Animal Model | Dosing Regimen | Key Findings |

| Rat (sTBI) | Single subcutaneous injection (1, 5, 15 mg/kg) | - Dose-dependent increase in N-acetylaspartate (NAA) concentrations.[3][5]- Improved brain energy metabolism (increased ATP, ATP/ADP ratio).[3]- Reduced oxidative and nitrosative stress.[3]- Normalization of brain glutamate levels.[4]- Improved neurocognitive functions at 5 mg/kg.[4] |

Glaucoma Model

In a rat model where trabecular meshwork (TM) fibrosis and elevated intraocular pressure (IOP) were induced by intracameral injections of TGF-β, daily subcutaneous injections of ILB® showed significant therapeutic benefits.[1]

| Animal Model | Dosing Regimen | Key Findings |

| Rat (Glaucoma) | Daily subcutaneous injection (15 mg/kg) | - Significant reduction in IOP.[1]- Lower levels of TM fibrosis (reduced laminin (B1169045) and fibronectin).[1]- Increased retinal ganglion cell (RGC) survival.[1]- Preservation of retinal nerve fiber layer (RNFL) thickness.[1] |

Experimental Protocols

Protocol 1: Evaluation of ILB® in a Rat Model of Severe Traumatic Brain Injury (sTBI)

This protocol is based on the methodology described in studies by Lazzarino et al.[3][4]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Model: Severe traumatic brain injury induced by the closed-head weight-drop method.

2. ILB® Administration:

-

Formulation: ILB® dissolved in 0.9% saline.

-

Doses: 1, 5, and 15 mg/kg body weight.

-

Route: Subcutaneous injection.

-

Timing: Single administration 30 minutes post-sTBI induction.

3. Experimental Groups:

-

Sham-operated control.

-

sTBI + vehicle (0.9% saline).

-

sTBI + ILB® (1 mg/kg).

-

sTBI + ILB® (5 mg/kg).

-

sTBI + ILB® (15 mg/kg).

4. Endpoints and Analysis:

-

Metabolite Analysis (2 and 7 days post-injury):

-

Sacrifice animals and rapidly extract brains.

-

Prepare deproteinized cerebral homogenates.

-

Analyze energy metabolites (ATP, ADP), NAA, antioxidants (GSH, ascorbate), and markers of oxidative/nitrosative stress (malondialdehyde, nitrite (B80452) + nitrate) using High-Performance Liquid Chromatography (HPLC).[3][6]

-

-

Neurocognitive Function (7 days post-injury):

-

Assess anxiety, locomotor capacities, and short- and long-term memory using standard behavioral tests.[4]

-

Experimental Workflow

Caption: sTBI Experimental Workflow.

Protocol 2: Evaluation of ILB® in a Rat Model of Glaucoma

This protocol is based on the methodology described by Logan et al.[1]

1. Animal Model:

-

Species: Rats.

-

Model: Ocular hypertension and trabecular meshwork fibrosis induced by intracameral injections of TGF-β.

2. ILB® Administration:

-

Formulation: ILB® dissolved in 0.9% saline.

-

Dose: 15 mg/kg body weight.

-

Route: Daily subcutaneous injections.

-

Timing: Treatment initiated 14 days after TGF-β injection and continued for 14 days.

3. Experimental Groups:

-

Control (no TGF-β).

-

TGF-β + vehicle (0.9% saline).

-

TGF-β + ILB® (15 mg/kg).

4. Endpoints and Analysis (at day 28):

-

Intraocular Pressure (IOP): Measure IOP throughout the study period.

-

Histological Analysis:

-

Euthanize animals and enucleate eyes.

-

Analyze levels of TM fibrosis markers (laminin, fibronectin) via immunohistochemistry.

-

-

Retinal Analysis:

-

Count retinal ganglion cells (RGCs).

-

Measure retinal nerve fiber layer (RNFL) thickness using Optical Coherence Tomography (OCT).

-

Conclusion

ILB® demonstrates significant therapeutic potential in animal models of acute neurotrauma and chronic fibrotic disease. Its unique mechanism of action, involving the modulation of heparin-binding growth factors, presents a promising platform for treating a range of conditions characterized by inflammation, glutamate excitotoxicity, and tissue damage. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further investigate the efficacy and applications of ILB® in relevant preclinical models.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Frontiers | The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis [frontiersin.org]

- 3. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigational Compounds Potentially Misidentified as LL320

Disclaimer: The designation "LL320" does not correspond to a known therapeutic agent in publicly available scientific literature and databases. It is possible that this is a typographical error or an internal, non-public compound name. Based on similarities in nomenclature and therapeutic areas, this document provides detailed application notes and protocols for three potential investigational compounds that may have been intended: ILB® , a low molecular weight dextran (B179266) sulphate; GL-320 , a preclinical USP10 inhibitor; and LL-37 , a human cathelicidin (B612621) peptide. Researchers should verify the identity of their compound of interest before proceeding with any experimental work.

ILB®: A Novel Neuroprotective Low Molecular Weight Dextran Sulphate

Audience: Researchers, scientists, and drug development professionals in neurodegenerative diseases and ophthalmology.

Core Application: ILB® is an investigational drug with neuroprotective, anti-inflammatory, and anti-fibrotic properties. It is being studied for its potential in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and conditions involving fibrosis, like glaucoma.[1][2]

Mechanism of Action

ILB® is a low molecular weight dextran sulphate that acts as a modulator of heparin-binding growth factors (HBGFs). Its proposed mechanism involves the release, redistribution, and modulation of the bioactivity of HBGFs, such as Hepatocyte Growth Factor (HGF). This action initiates a cascade of transcriptional, metabolic, and immunological effects that can protect and repair neurons and other cells from damaging signals, control glutamate (B1630785) toxicity, normalize tissue bioenergetics, and resolve inflammation.[3]